molecular formula C17H17FN4O2S B4016363 N-(3-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

N-(3-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B4016363
M. Wt: 360.4 g/mol
InChI Key: YMYPIZORVBBSDA-UHFFFAOYSA-N
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Description

Research in the domain of piperazine and its derivatives has been extensive due to their broad spectrum of chemical and biological activities. Compounds featuring piperazine units, fluorophenyl groups, and various substituents like nitrophenyl and carbothioamide have been synthesized and analyzed to explore their physicochemical properties and potential applications.

Synthesis Analysis

The synthesis of piperazine derivatives often involves multi-step reactions including cyclization, substitution, and condensation processes. For instance, novel N-aryl-piperazine-carboxamide or -carbothioamide derivatives were synthesized via cyclization and treatment with various substituted arylisocyanates and arylisothiocyanates, highlighting the versatile routes for introducing functional groups into the piperazine backbone (D. S. Babu et al., 2015).

Molecular Structure Analysis

Molecular structure determinations, often performed using techniques such as X-ray crystallography, reveal the geometrical conformation and intermolecular interactions crucial for the stability and reactivity of these compounds. For example, the crystal structure of a related fluorophenyl-piperazine compound demonstrated monoclinic space group with specific lattice parameters, indicating the importance of molecular packing in determining the compound's physical properties (S. Awasthi et al., 2014).

Chemical Reactions and Properties

The reactivity of piperazine derivatives towards various reagents and conditions underscores their chemical versatility. The presence of functional groups like fluorophenyl and nitrophenyl significantly affects the compound's reactivity, enabling its participation in a range of chemical transformations.

Physical Properties Analysis

The physical properties, including thermal stability and solubility, are crucial for the practical applications of these compounds. Investigations using techniques like TG-DTA and DSC have provided insights into the thermal behavior of fluorophenyl-piperazine derivatives, indicating their stability under various conditions (S. Awasthi et al., 2014).

properties

IUPAC Name

N-(3-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c18-13-2-1-3-14(12-13)19-17(25)21-10-8-20(9-11-21)15-4-6-16(7-5-15)22(23)24/h1-7,12H,8-11H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMYPIZORVBBSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=S)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-fluorophenyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
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N-(3-fluorophenyl)-4-(4-nitrophenyl)-1-piperazinecarbothioamide
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